1-(4-Methylphenyl)-4-[(E)-1-(3-nitrophenyl)methylidene]-1H-pyrazole-3,5(2H,4H)-dione
Description
1-(4-Methylphenyl)-4-[(E)-1-(3-nitrophenyl)methylidene]-1H-pyrazole-3,5(2H,4H)-dione is a pyrazole-dione derivative featuring a pyrazole core substituted with a 4-methylphenyl group at position 1 and a 3-nitrophenyl methylidene moiety at position 2.
Properties
IUPAC Name |
(4E)-1-(4-methylphenyl)-4-[(3-nitrophenyl)methylidene]pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-11-5-7-13(8-6-11)19-17(22)15(16(21)18-19)10-12-3-2-4-14(9-12)20(23)24/h2-10H,1H3,(H,18,21)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGCXOBIXOVSQB-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-4-[(E)-1-(3-nitrophenyl)methylidene]-1H-pyrazole-3,5(2H,4H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.
Substitution with 4-Methylphenyl Group: The pyrazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the 4-methylphenyl group.
Introduction of the 3-Nitrophenylmethylidene Moiety: The final step involves the condensation of the substituted pyrazole with 3-nitrobenzaldehyde under basic conditions to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Methylphenyl)-4-[(E)-1-(3-nitrophenyl)methylidene]-1H-pyrazole-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst can reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
1-(4-Methylphenyl)-4-[(E)-1-(3-nitrophenyl)methylidene]-1H-pyrazole-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Researchers study the compound’s potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for developing new pharmaceuticals.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-4-[(E)-1-(3-nitrophenyl)methylidene]-1H-pyrazole-3,5
Comparison with Similar Compounds
Pyrazole-3-one Derivatives
The compound (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one () shares a pyrazole core and nitro-substituted benzylidene group but differs in substituent positions and functional groups. Key distinctions include:
- Nitro Position : The target compound has a nitro group at the 3-position of the phenyl ring, whereas the analog in features a 2-nitro substitution. This positional difference influences electronic effects; the meta-nitro group is less sterically hindered and may enhance resonance stabilization compared to ortho-substitution .
Triazole-dione Derivatives
4-(4'-Chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3,5(1H,2H)-dione () replaces the pyrazole core with a triazole ring. This alteration reduces ring aromaticity and increases electronegativity, leading to higher melting points (250–252°C) compared to pyrazole derivatives. The chlorine and methoxy substituents in this compound also modulate solubility and reactivity differently compared to nitro groups .
Physical and Chemical Properties
Table 1: Comparative Data for Pyrazole and Triazole Derivatives
*Inferred data for the target compound based on structural analogs.
Electronic and Reactivity Profiles
- Nitro Group Effects : The 3-nitrophenyl group in the target compound is a strong electron-withdrawing group (EWG), enhancing electrophilic character at the methylidene position compared to the 2-nitro analog in . This may increase reactivity in nucleophilic additions or cycloadditions .
- Dione Functionality: The pyrazole-3,5-dione core stabilizes the enolate form, facilitating reactions at the α-position, a feature shared with triazole-diones but modulated by ring heteroatoms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
